molecular formula C16H18N2O3S B5786229 4-[benzyl(methylsulfonyl)amino]-N-methylbenzamide

4-[benzyl(methylsulfonyl)amino]-N-methylbenzamide

Cat. No. B5786229
M. Wt: 318.4 g/mol
InChI Key: LLZAZVYLGFNWDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[benzyl(methylsulfonyl)amino]-N-methylbenzamide, also known as BMS-806, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and exhibits potent inhibitory activity against a range of protein kinases. In

Mechanism of Action

4-[benzyl(methylsulfonyl)amino]-N-methylbenzamide exerts its inhibitory activity by binding to the ATP-binding site of protein kinases, thereby preventing the phosphorylation of downstream signaling molecules. This results in the inhibition of cell growth, proliferation, and angiogenesis, which are key processes involved in the development and progression of various diseases.
Biochemical and physiological effects:
Several studies have demonstrated the biochemical and physiological effects of 4-[benzyl(methylsulfonyl)amino]-N-methylbenzamide. For instance, 4-[benzyl(methylsulfonyl)amino]-N-methylbenzamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, 4-[benzyl(methylsulfonyl)amino]-N-methylbenzamide has been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

4-[benzyl(methylsulfonyl)amino]-N-methylbenzamide has several advantages for lab experiments, including its potent inhibitory activity against a range of protein kinases, its ability to inhibit cell growth, proliferation, and angiogenesis, and its potential therapeutic applications in the treatment of various diseases. However, 4-[benzyl(methylsulfonyl)amino]-N-methylbenzamide also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 4-[benzyl(methylsulfonyl)amino]-N-methylbenzamide. One of the areas of research is to explore the potential therapeutic applications of 4-[benzyl(methylsulfonyl)amino]-N-methylbenzamide in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Another area of research is to develop more potent and selective inhibitors of protein kinases, which could lead to the development of more effective therapies for these diseases. Additionally, further studies are needed to investigate the potential toxicity and side effects of 4-[benzyl(methylsulfonyl)amino]-N-methylbenzamide, as well as its pharmacokinetics and pharmacodynamics in vivo.

Synthesis Methods

The synthesis of 4-[benzyl(methylsulfonyl)amino]-N-methylbenzamide involves a multi-step process that starts with the reaction of 4-nitro-N-methylbenzamide with benzylmagnesium chloride to obtain 4-(benzylamino)-N-methylbenzamide. The resulting compound is then treated with methylsulfonyl chloride to yield the final product, 4-[benzyl(methylsulfonyl)amino]-N-methylbenzamide.

Scientific Research Applications

4-[benzyl(methylsulfonyl)amino]-N-methylbenzamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have shown that 4-[benzyl(methylsulfonyl)amino]-N-methylbenzamide exhibits potent inhibitory activity against a range of protein kinases, including B-Raf, C-Raf, and VEGFR2, which are involved in the regulation of cell growth, proliferation, and angiogenesis.

properties

IUPAC Name

4-[benzyl(methylsulfonyl)amino]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-17-16(19)14-8-10-15(11-9-14)18(22(2,20)21)12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZAZVYLGFNWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[benzyl(methylsulfonyl)amino]-N-methylbenzamide

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